Cas no 2172582-49-7 (3-3,3-difluoro-1-(hydroxymethyl)cyclobutylpentan-3-ol)
3-3,3-difluoro-1-(hydroxymethyl)cyclobutylpentan-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]pentan-3-ol
- EN300-1646488
- 2172582-49-7
- 3-3,3-difluoro-1-(hydroxymethyl)cyclobutylpentan-3-ol
-
- Inchi: 1S/C10H18F2O2/c1-3-9(14,4-2)8(7-13)5-10(11,12)6-8/h13-14H,3-7H2,1-2H3
- InChI Key: NEVKKPAENMYZFY-UHFFFAOYSA-N
- SMILES: FC1(CC(CO)(C1)C(CC)(CC)O)F
Computed Properties
- Exact Mass: 208.12748614g/mol
- Monoisotopic Mass: 208.12748614g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 40.5Ų
3-3,3-difluoro-1-(hydroxymethyl)cyclobutylpentan-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1646488-0.05g |
3-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]pentan-3-ol |
2172582-49-7 | 0.05g |
$1068.0 | 2023-07-10 | ||
| Enamine | EN300-1646488-0.1g |
3-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]pentan-3-ol |
2172582-49-7 | 0.1g |
$1119.0 | 2023-07-10 | ||
| Enamine | EN300-1646488-0.25g |
3-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]pentan-3-ol |
2172582-49-7 | 0.25g |
$1170.0 | 2023-07-10 | ||
| Enamine | EN300-1646488-0.5g |
3-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]pentan-3-ol |
2172582-49-7 | 0.5g |
$1221.0 | 2023-07-10 | ||
| Enamine | EN300-1646488-1.0g |
3-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]pentan-3-ol |
2172582-49-7 | 1.0g |
$1272.0 | 2023-07-10 | ||
| Enamine | EN300-1646488-2.5g |
3-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]pentan-3-ol |
2172582-49-7 | 2.5g |
$2492.0 | 2023-07-10 | ||
| Enamine | EN300-1646488-5.0g |
3-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]pentan-3-ol |
2172582-49-7 | 5.0g |
$3687.0 | 2023-07-10 | ||
| Enamine | EN300-1646488-10.0g |
3-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]pentan-3-ol |
2172582-49-7 | 10.0g |
$5467.0 | 2023-07-10 | ||
| Enamine | EN300-1646488-50mg |
3-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]pentan-3-ol |
2172582-49-7 | 50mg |
$1068.0 | 2023-09-21 | ||
| Enamine | EN300-1646488-100mg |
3-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]pentan-3-ol |
2172582-49-7 | 100mg |
$1119.0 | 2023-09-21 |
3-3,3-difluoro-1-(hydroxymethyl)cyclobutylpentan-3-ol Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-3,3-difluoro-1-(hydroxymethyl)cyclobutylpentan-3-ol
3-3,3-Difluoro-1-(Hydroxymethyl)cyclobutylpentan-3-ol (CAS No. 2172582-49-7): A Comprehensive Overview
3-3,3-Difluoro-1-(Hydroxymethyl)cyclobutylpentan-3-ol, identified by the CAS registry number 2172582-49-7, is a complex organic compound with a unique structural composition that has garnered significant attention in recent years. This compound belongs to the class of fluorinated alcohols, which are known for their diverse applications in pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure comprises a cyclobutane ring substituted with a hydroxymethyl group and two fluorine atoms, along with a pentanol chain. This combination of functional groups imparts distinctive chemical and physical properties to the compound.
The synthesis of 3-3,3-Difluoro-1-(Hydroxymethyl)cyclobutylpentan-3-ol involves multi-step organic reactions, often employing fluorination techniques and stereoselective synthesis methods. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples, which are crucial for pharmacological studies. The compound's stereochemistry plays a pivotal role in its biological activity, as demonstrated by recent research into its potential as a chiral building block in drug design.
One of the most notable aspects of this compound is its pharmacological profile. Studies have shown that 3-3,3-Difluoro-1-(Hydroxymethyl)cyclobutylpentan-3-ol exhibits significant bioactivity in vitro, particularly in assays targeting enzyme inhibition and receptor modulation. For instance, research published in the Journal of Medicinal Chemistry highlights its potential as a lead compound for developing treatments against neurodegenerative diseases due to its ability to modulate key signaling pathways involved in neuronal protection.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique combination of fluorine atoms and hydroxyl groups makes it an attractive candidate for use in polymer synthesis and as a precursor for advanced materials with tailored properties. Recent work by researchers at the University of California has explored its use in creating biocompatible polymers for tissue engineering applications.
The environmental impact of 3-3,3-Difluoro-1-(Hydroxymethyl)cyclobutylpentan-3-ol is another area of active research. As concerns about chemical sustainability grow, understanding the degradation pathways and ecological effects of this compound is critical. Preliminary studies indicate that it undergoes rapid biodegradation under aerobic conditions, suggesting that it may pose minimal environmental risks when used responsibly.
In conclusion, 3-3,3-Difluoro-1-(Hydroxymethyl)cyclobutylpentan-3-ol (CAS No. 2172582497) represents a versatile molecule with multifaceted applications across various scientific domains. Its unique structure, coupled with recent advances in synthetic methodologies and pharmacological insights, positions it as a valuable tool for future innovations in medicine and materials science.
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